molecular formula C9H11BrN2O5 B1266274 2'-Bromo-2'-deoxyuridine CAS No. 72218-68-9

2'-Bromo-2'-deoxyuridine

Cat. No. B1266274
CAS RN: 72218-68-9
M. Wt: 307.1 g/mol
InChI Key: FEUDNSHXOOLCEY-XVFCMESISA-N
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Description

2’-Bromo-2’-deoxyuridine, also known as 5-BrdU, is a thymidine analogue that gets incorporated into DNA . It is extensively used to measure DNA synthesis and to label dividing cells . Consequently, 5-BrdU is used to study cell signaling and other processes that induce cell proliferation .


Synthesis Analysis

The synthesis of 5-BrdU involves its incorporation into newly synthesized DNA during the S phase of the cell cycle . This process can be measured with the thymidine analog BrdU (5-bromo-2’-deoxyuridine) following its incorporation into newly synthesized DNA and its subsequent detection with an anti-BrdU antibody .


Molecular Structure Analysis

The molecular formula of 5-BrdU is C9H11BrN2O5 . Its molecular weight is 307.10 (anhydrous) and it has a pKa of 8.11 .


Chemical Reactions Analysis

A study utilized a Suzuki–Miyaura reaction to develop a chemical method to label cellular BrdU with fluorescent boronic acid probes . The coupling conditions were optimized for complex cellular environments .


Physical And Chemical Properties Analysis

5-BrdU has a density of 1.9±0.1 g/cm3 . Its molar refractivity is 58.9±0.3 cm3, and it has a molar volume of 161.2±3.0 cm3 .

Scientific Research Applications

Cell Proliferation Studies

BrdU is extensively used as a marker to measure DNA synthesis and label dividing cells. It’s incorporated into the DNA of proliferating cells during the S-phase of the cell cycle, allowing researchers to track cell growth and division . This application is crucial in understanding cell signaling pathways and the effects of various treatments on cell proliferation.

Neurobiology

In neurobiology, BrdU labeling provides insights into the development of the central nervous system. It helps in tracking the proliferative behavior of neuroblasts in the cerebellum and other brain regions. This is particularly important for studying the generation, migration, and settlement patterns of neurons during development .

Regenerative Medicine

In regenerative medicine, BrdU is used to assess stem cell proliferation. For instance, it’s used in corneal regenerative protocols to evaluate the proliferative properties of limbal stem cells, which are essential for corneal repair and regeneration .

Mechanism of Action

Target of Action

2’-Bromo-2’-deoxyuridine (BrdU) is a synthetic nucleoside analogue with a chemical structure similar to thymidine . It is primarily incorporated into the DNA of cells during the S phase of the cell cycle . The primary targets of BrdU are therefore the DNA molecules of dividing cells .

Mode of Action

BrdU acts by substituting thymidine during DNA replication . When a cell enters the S phase and begins to replicate its DNA, BrdU can be incorporated in place of thymidine in the newly synthesized DNA molecules . This incorporation can be detected using anti-BrdU antibodies, allowing for the identification of cells that have recently undergone DNA replication .

Biochemical Pathways

BrdU affects the DNA synthesis pathway. During DNA replication, BrdU is incorporated into the DNA in place of thymidine . This incorporation can lead to mutations, as BrdU can cause errors in DNA replication . This property of brdu is also what allows it to be used as a marker for cell proliferation .

Pharmacokinetics

The pharmacokinetics of BrdU in organisms is complex and can vary depending on the specific conditions of administration . For example, in rodents, BrdU is present in the blood serum at a concentration sufficient to label all S-phase cells for about 60 minutes after a single intraperitoneal injection . Due to their faster metabolism, in mice, the concentration of brdu in blood serum is sufficient to label the whole population of s-phase cells for only 15 minutes after the injection, then drops rapidly .

Result of Action

The incorporation of BrdU into DNA allows for the identification of cells that have recently undergone DNA replication . This can provide important insights into cell proliferation in various tissues . Because brdu can cause mutations, its use can also potentially lead to dna damage .

Action Environment

The action of BrdU can be influenced by environmental factors such as oxygen concentration . For example, under hypoxic conditions, the radiosensitizing effect of BrdU on cancer cells is more evident than under normoxic conditions . This suggests that the efficacy and stability of BrdU can be influenced by the oxygen levels in the environment where it is used .

Safety and Hazards

5-BrdU is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause genetic defects . It is also suspected of damaging fertility or the unborn child .

Future Directions

A study found that the radiosensitizing effect of BrdU on hypoxic cells was more evident than on normoxic cells . This suggests that BrdU could be used as a potential treatment for hypoxic tumors . Another study found that elevated concentrations of EdU treatment were toxic to the cell cultures, particularly in cells with a defect in homologous recombination repair . Therefore, EdU should be administered with additional precautions .

properties

IUPAC Name

1-[(2R,3R,4R,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O5/c10-6-7(15)4(3-13)17-8(6)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3H2,(H,11,14,16)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUDNSHXOOLCEY-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60992952
Record name 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Bromo-2'-deoxyuridine

CAS RN

72218-68-9
Record name 2'-Bromo-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072218689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Bromo-2-deoxypentofuranosyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60992952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Bromo-2'-deoxyuridine
Reactant of Route 2
2'-Bromo-2'-deoxyuridine
Reactant of Route 3
2'-Bromo-2'-deoxyuridine
Reactant of Route 4
2'-Bromo-2'-deoxyuridine
Reactant of Route 5
2'-Bromo-2'-deoxyuridine
Reactant of Route 6
2'-Bromo-2'-deoxyuridine

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